molecular formula C13H17Cl2N3O2 B6141401 N-(3,4-DICHLOROPHENYL)-N'-(2-MORPHOLINOETHYL)UREA

N-(3,4-DICHLOROPHENYL)-N'-(2-MORPHOLINOETHYL)UREA

Cat. No.: B6141401
M. Wt: 318.20 g/mol
InChI Key: MEUPWZHSZHESPT-UHFFFAOYSA-N
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Description

“N-(3,4-dichlorophenyl)-N’-[2-(4-morpholinyl)ethyl]urea” is a chemical compound that contains a urea group (-NH-CO-NH-) and a morpholine ring (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom). The urea group is substituted with a 3,4-dichlorophenyl group and a 2-(4-morpholinyl)ethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a urea group, a 3,4-dichlorophenyl group, and a 2-(4-morpholinyl)ethyl group. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. Urea derivatives can participate in a variety of reactions, including further substitution reactions, hydrolysis, and others .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific structure and functional groups present .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemical compounds with appropriate safety measures, including wearing protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2-morpholin-4-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2N3O2/c14-11-2-1-10(9-12(11)15)17-13(19)16-3-4-18-5-7-20-8-6-18/h1-2,9H,3-8H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUPWZHSZHESPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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